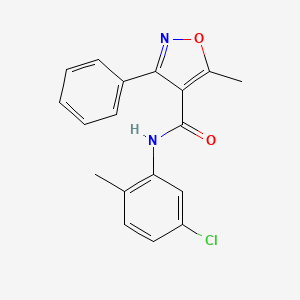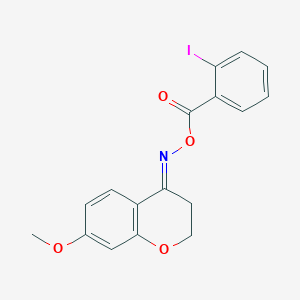
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been studied in detail. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This inhibition is believed to be due to the compound's ability to disrupt the cell membrane and inhibit the synthesis of nucleic acids. Additionally, it has been shown to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of certain enzymes involved in cell survival.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which is believed to be due to its ability to scavenge free radicals. Additionally, it has been shown to have anti-inflammatory effects, which are believed to be due to its ability to inhibit the production of certain inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of activities. Additionally, it has been shown to be stable under various conditions, making it suitable for use in various experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime. One such direction is the development of new drugs based on this compound. It has been shown to exhibit promising activity against various microorganisms and cancer cells, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use in the development of new materials, such as organic semiconductors and liquid crystals. Further research in these areas could lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been achieved through different methods. One of the commonly used methods involves the reaction of 4-bromobenzaldehyde and 1H-pyrrole-2-carbaldehyde oxime in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been studied for its potential applications in various fields of scientific research. One such application is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities in vitro. Additionally, it has been studied for its potential use in the development of new materials, such as organic semiconductors and liquid crystals.
Eigenschaften
IUPAC Name |
N-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-3-5-10(6-4-9)14-7-1-2-11(14)8-13-15/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXZGYVDOGUZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)



![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)

![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)